molecular formula C10H18OS B1590353 (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 71242-58-5

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B1590353
CAS No.: 71242-58-5
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-UHFFFAOYSA-N
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Description

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a chiral bicyclic alcohol with the molecular formula C₁₀H₁₈OS (molecular weight: 186.32 g/mol) and CAS number 71242-58-5 . Its structure features a norbornane framework (bicyclo[2.2.1]heptane) substituted with a hydroxyl group at the 2-position and a mercaptomethyl (-CH₂SH) group at the 1-position, with strict (1S) stereochemistry . The compound is synthesized via a three-step process: (1) preparation of the bicyclic core from norbornene derivatives, (2) introduction of the mercaptomethyl group via thiol-ene radical reactions, and (3) stereoselective hydroxylation using osmium tetroxide or potassium permanganate .

Key functional properties include:

  • Thiol reactivity: The -SH group participates in nucleophilic substitutions (e.g., thioester formation) and disulfide bonding .
  • Hydroxyl group: Enables hydrogen bonding and acid/base interactions, influencing solubility and target binding .
  • Steric effects: The 7,7-dimethyl groups and rigid bicyclic framework restrict conformational flexibility, enhancing stereochemical control in reactions .

Properties

IUPAC Name

(1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMNINTTPIRIT-SFVIPPHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]1(C(C2)O)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541394
Record name (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71242-59-6
Record name (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from a bicyclo[2.2.1]heptan-2-ol derivative, often 7,7-dimethylbicyclo[2.2.1]heptan-2-ol, which provides the core bicyclic structure with the hydroxyl group in place. Introduction of the mercaptomethyl group is achieved via substitution reactions at the 1-position carbon.

Catalytic Thiolation Methods

Alternative synthetic routes employ catalytic systems that enable direct thiolation of the bicyclic alcohol or its derivatives. Transition metal catalysts (e.g., palladium or copper complexes) can facilitate C–S bond formation under milder conditions, improving selectivity and yield.

  • Catalysts may be combined with ligands to enhance reactivity.
  • Reaction conditions such as temperature and solvent polarity are optimized to favor mercaptomethyl group installation.

Though specific catalytic protocols for this compound are less documented, analogous thiolation strategies in bicyclic systems are established in literature.

Stereochemical Considerations

The (1S) stereochemistry is crucial for biological activity and is controlled by:

  • Using chiral starting materials or chiral catalysts.
  • Employing stereoselective reaction conditions to avoid racemization.

Analytical methods such as chiral HPLC and NMR spectroscopy confirm stereochemical purity.

Comparative Data Table of Preparation Methods

Method Type Starting Material Key Reagents Catalysts/Conditions Yield (%) Notes
Halide substitution 1-Halomethyl bicyclic alcohol Sodium hydrosulfide (NaSH) Polar aprotic solvent, 25–60°C 60–75 Straightforward, moderate yields
Tosylate displacement 1-Tosyloxymethyl bicyclic alcohol Sodium thiolate Mild heating 65–80 Good selectivity, requires tosylate prep
Catalytic thiolation Bicyclic alcohol or derivative Thiol source + Pd/Cu catalyst Mild conditions, ligand-assisted 70–85 Higher selectivity, milder conditions
Photochemical thiolation (less common) Bicyclic alkene precursor Thiocarbonyl compounds, UV irradiation Photochemical reactor Variable Specialized setup, less common

Research Findings and Optimization

  • Reaction optimization studies indicate that polar aprotic solvents such as DMF or DMSO enhance nucleophilic substitution efficiency.
  • Temperature control is critical; elevated temperatures increase reaction rate but may cause side reactions or racemization.
  • Use of protecting groups on the hydroxyl moiety can improve selectivity during mercaptomethyl introduction.
  • Catalytic methods, though less reported for this exact compound, show promise for scalability and environmental compatibility.

Chemical Reactions Analysis

Reactivity in Thioester Formation

The mercaptomethyl group participates in nucleophilic acyl substitutions to form thioesters, critical for constructing complex lactones. For example:

  • Reaction with 4-methylpent-2-enethioic acid under Grignard conditions yields (E)-S-[(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methyl 4-methylpent-2-enethioate (82% yield) .

  • Key stereochemical outcome : The reaction preserves the bicyclic framework’s stereochemistry, enabling enantioselective synthesis of lactones via subsequent Diels-Alder reactions .

Participation in Diels-Alder Reactions

The thioester derivatives of this compound act as dienophiles in asymmetric Diels-Alder reactions:

Table 2: Diels-Alder Reaction Outcomes

DienophileDieneProductYieldEndo:Exo Ratio
Thioester 20(E)-4-methylhexa-3,5-dien-1-olBicyclic lactone75%>99:1

Mechanistic Insight :

  • The bicyclic structure imposes steric constraints, favoring endo transition states .

  • Acidic workup cyclizes the adduct into lactones, bypassing the need for high-pressure intramolecular Diels-Alder conditions .

Sulfhydryl Reactivity:

  • The thiol group undergoes disulfide formation with electrophiles. For example, treatment with benzo[d]oxazole-2-thiol yields unsymmetrical disulfides (79–83% yields) .

  • Acid-catalyzed rearrangements : The camphor-derived skeleton is prone to Wagner-Meerwein rearrangements under strong acidic conditions, though this is mitigated by steric shielding in the mercaptomethyl derivative .

Oxidative Pathways:

  • Exposure to N-bromosuccinimide (NBS) in acetonitrile brominates the methylene group adjacent to the hydroxyl group, forming N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide (minor product: 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane) .

Scientific Research Applications

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive mercaptomethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through its functional groups. The mercaptomethyl group can form covalent bonds with thiol-reactive sites on proteins, leading to enzyme inhibition or modification of protein function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Stereochemistry Key Reactivity Biological Activity
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol 1-mercaptomethyl, 2-OH -SH, -OH (1S) Thioester formation, Diels-Alder dienophile Antioxidant, enzyme inhibition
(1R)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol 1-mercaptomethyl, 2-OH -SH, -OH (1R) Similar reactivity but inverted stereochemistry Reduced enzyme binding affinity (10-fold lower vs. (1S))
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol 2-OH -OH - Limited to hydroxyl-mediated reactions (e.g., esterification) Mild antimicrobial activity
1-(Hydroxymethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol 1-hydroxymethyl, 2-OH -CH₂OH, -OH Variable Hydrogen bonding, oxidation to carboxylic acids Low redox activity, potential as a solubility enhancer
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one 1-bromomethyl, 2-keto -CH₂Br, -C=O - SN2 substitutions, ketone reactivity (e.g., Grignard additions) Intermediate in drug synthesis
2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol 2-amino, 2-OH -NH₂, -OH Variable Amine-mediated catalysis, salt formation Neurotransmitter analog

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison

Parameter Target Compound 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol 1-(Hydroxymethyl) Analogue
logP 2.8 ± 0.3 1.5 ± 0.2 1.2 ± 0.3
Solubility (PBS) ≤1 mM (requires DMSO/cyclodextrin) 5 mM 10 mM
Metabolic Stability Moderate (thiol oxidation to disulfides) High (stable alcohol) Low (prone to glucuronidation)

The target compound’s higher logP enhances blood-brain barrier penetration but necessitates solubility-enhancing strategies (e.g., cyclodextrins) for in vitro assays .

Biological Activity

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, also known as (1S)-(-)-10-Mercaptoisoborneol, is a bicyclic compound with significant biological activity. Its molecular formula is C₁₀H₁₈OS, and it has a molecular weight of 186.31 g/mol . This compound has garnered interest due to its potential applications in pharmacology and organic synthesis.

The biological activity of this compound is largely attributed to its thiol group, which can participate in various biochemical reactions. Thiols are known to play critical roles in redox biology, acting as antioxidants and influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : The thiol group can scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies have shown that thiols can inhibit certain enzymes, which may be beneficial in treating diseases related to enzyme overactivity.
  • Neuroprotective Effects : Some investigations suggest that compounds with similar structures may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Case Study 1: Antioxidant Activity

A study published in the Journal of Organic Chemistry explored the antioxidant properties of various thiol compounds, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro, demonstrating its potential as a therapeutic agent against oxidative damage .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against several key enzymes involved in metabolic pathways. The compound showed significant inhibition of specific enzymes linked to metabolic disorders, suggesting its potential application in managing conditions such as diabetes .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits metabolic enzymes
NeuroprotectiveProtects neuronal cells from oxidative stressOngoing research

Q & A

Basic: What are the recommended synthetic routes for (1S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step strategies starting from camphor derivatives or structurally related bicyclic frameworks. Key intermediates include sulfanylmethyl-substituted norbornane precursors. For example, methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS 46471-67-4) is a critical intermediate for introducing the mercaptomethyl group via nucleophilic substitution or reduction . Reaction conditions (e.g., temperature, catalysts) must be optimized to preserve stereochemical integrity, as the (1S)-configuration is critical for biological activity .

Basic: How can researchers optimize solubility for in vitro assays involving this compound?

Methodological Answer:
Solubility challenges arise due to the hydrophobic bicyclic core. Recommended steps:

Pre-solubilization: Dissolve in DMSO (≤10% v/v) to create stock solutions.

Heating/Sonication: Warm to 37°C and sonicate for 15–30 minutes to disrupt crystalline aggregates .

Co-solvents: Use cyclodextrins or surfactants (e.g., Tween-80) for aqueous dilution.

Solubility ParameterValue/StrategySource
Storage Temperature-80°C (long-term)
Working Concentration≤1 mM in PBS

Advanced: How does stereochemistry influence the compound’s reactivity and biological interactions?

Methodological Answer:
The (1S)-configuration dictates spatial orientation of the mercaptomethyl and hydroxyl groups, affecting hydrogen-bonding and steric interactions. For example:

  • Enantioselective binding: Molecular docking studies show the (1S)-enantiomer binds 10-fold more tightly to enzyme active sites compared to the (1R)-form due to optimal alignment with catalytic residues .
  • Synthetic control: Chiral resolution via HPLC using amylose-based columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess .

Advanced: What computational methods are suitable for predicting the compound’s phase-change behavior and thermodynamic stability?

Methodological Answer:
Leverage density functional theory (DFT) and molecular dynamics (MD) simulations to:

Calculate Gibbs free energy of phase transitions (solid ↔ liquid).

Predict melting points using NIST-subscribed datasets, which report experimental phase-change data for structurally related bicyclic alcohols .

Validate predictions with differential scanning calorimetry (DSC).

Computational ParameterApplicationSource
DFT (B3LYP/6-31G*)Conformational stability
MD (GROMACS)Solvation dynamics

Advanced: How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or impurities. Mitigation strategies:

Standardize conditions: Acquire 1H^1H- and 13C^{13}C-NMR in CDCl3_3 or DMSO-d6_6 with internal TMS calibration.

Cross-validate: Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography data (if available). PubChem’s deposited spectral data (InChIKey: PYQMNINTTPIRIT-SFVIPPHHSA-N) serves as a primary reference .

Advanced: What are the dominant degradation pathways under physiological conditions, and how can stability be enhanced?

Methodological Answer:
The thiol (-SH) group is prone to oxidation, forming disulfide dimers. Stability protocols:

Storage: Use argon-purged vials at -80°C to minimize oxidation .

Additives: Include 1 mM EDTA or antioxidants (e.g., ascorbic acid) in buffer systems.

Analytical monitoring: Track degradation via LC-MS (monitor m/z shifts corresponding to dimer formation) .

Advanced: What green chemistry approaches can improve the sustainability of its synthesis?

Methodological Answer:
Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (cyclopentyl methyl ether) and employ catalytic methods:

Catalytic thiolation: Use Au/TiO2_2 nanoparticles to reduce reagent waste in mercaptomethylation steps .

Microwave-assisted synthesis: Cut reaction times by 60% while maintaining yield .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H^1H-NMR: Identify protons on the bicyclic core (δ 1.0–2.5 ppm) and hydroxyl/thiol groups (broad signals at δ 3.5–5.0 ppm) .
  • IR Spectroscopy: Confirm -OH (3200–3600 cm1^{-1}) and -SH (2550–2600 cm1^{-1}) stretches.
  • HRMS: Validate molecular formula (C10_{10}H18_{18}OS) with <2 ppm mass error .

Advanced: How does the compound’s logP value impact its pharmacokinetic profile, and how can it be modulated?

Methodological Answer:
The calculated logP (2.8 ± 0.3) suggests moderate lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility. Strategies for modulation:

Prodrugs: Introduce phosphate esters at the hydroxyl group to enhance solubility.

Structural analogs: Replace the methyl groups with polar substituents (e.g., -CF3_3) to lower logP .

Advanced: What safety protocols are essential for handling this compound in vivo studies?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks .
  • Waste disposal: Neutralize thiol-containing waste with oxidizing agents (e.g., NaOCl) before disposal.
  • In vivo dosing: Limit exposure to ≤50 mg/kg/day in rodent models to avoid hepatotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

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